Allyl 3-chloro-2,2,3,3-tetrafluoropropionate

Description

Molecular Architecture and Stereochemical Features

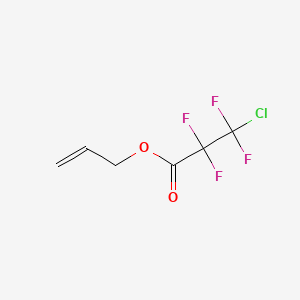

Allyl 3-chloro-2,2,3,3-tetrafluoropropionate (CAS No. 84145-21-1) possesses the molecular formula $$ \text{C}6\text{H}5\text{ClF}4\text{O}2 $$, with a molecular weight of 220.55 g/mol. The compound’s structure consists of a propionate backbone substituted with two trifluoromethyl groups at the 2- and 3-positions, a chlorine atom at the 3-position, and an allyl ester group at the terminal carboxylate. The tetrafluorinated carbons adopt a tetrahedral geometry, while the allyl group introduces planar sp² hybridization at the double bond.

Stereochemical analysis reveals that the chlorine and fluorine substituents create a chiral center at the 3-position, resulting in two enantiomers. The presence of electronegative fluorine atoms induces significant polarization in the C–F bonds ($$ \approx 1.34 \, \text{Å} $$), while the C–Cl bond length measures approximately $$ 1.76 \, \text{Å} $$. The allyl group’s conjugation with the carbonyl oxygen ($$ \text{C=O} $$) stabilizes the molecule through resonance, reducing rotational freedom around the ester linkage.

Structure

3D Structure

Properties

CAS No. |

84145-21-1 |

|---|---|

Molecular Formula |

C6H5ClF4O2 |

Molecular Weight |

220.55 g/mol |

IUPAC Name |

prop-2-enyl 3-chloro-2,2,3,3-tetrafluoropropanoate |

InChI |

InChI=1S/C6H5ClF4O2/c1-2-3-13-4(12)5(8,9)6(7,10)11/h2H,1,3H2 |

InChI Key |

LLPBXFSEYUYFDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(C(F)(F)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Allyl 3-chloro-2,2,3,3-tetrafluoropropionate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation Reactions: The allyl group in the compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The compound can also undergo reduction reactions, particularly at the carbonyl group, to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Hydroxide ions, amines, and other nucleophiles in basic or neutral conditions.

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Major Products Formed:

- Substituted derivatives with various functional groups replacing the chlorine atom.

- Epoxides and other oxygenated derivatives from oxidation reactions.

- Alcohols and other reduced derivatives from reduction reactions.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

Allyl 3-chloro-2,2,3,3-tetrafluoropropionate is primarily utilized in analytical chemistry for separation and purification processes. One notable application involves its analysis using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase comprising acetonitrile and water, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. This technique is scalable and suitable for preparative separations, making it valuable for isolating impurities and conducting pharmacokinetic studies .

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are known to enhance the biological activity of drugs due to improved metabolic stability and bioavailability. This compound can be utilized to produce various fluorinated carboxylic acids that act as precursors for active pharmaceutical ingredients (APIs) in medicinal chemistry .

Case Study: Fluorinated Analogs

Research has demonstrated that fluorinated analogs of neurotransmitters can significantly alter their interaction with receptor sites in the body. For instance, the presence of fluorine in norepinephrine analogs has been shown to enhance binding affinity to adrenergic receptors. Such modifications can lead to improved therapeutic profiles for drugs targeting cardiovascular conditions .

Agricultural Chemicals

Pesticide Development

this compound is also explored for its potential in agricultural applications, particularly as an intermediate in the synthesis of fluorinated pesticides. The incorporation of fluorine into pesticide molecules can enhance their efficacy and stability against environmental degradation .

Material Science

Fluorinated Polymers

The compound's unique properties allow it to be used in the development of fluorinated polymers. These materials exhibit enhanced chemical resistance and thermal stability compared to non-fluorinated counterparts. Applications include coatings and specialty materials that require durability under harsh conditions.

Environmental Considerations

Toxicity and Regulation

While this compound has beneficial applications, it is essential to consider its environmental impact and toxicity. The compound is classified as a potential carcinogen and poses risks to aquatic life . Regulatory frameworks are necessary to manage its use and ensure safety in industrial applications.

Mechanism of Action

The mechanism of action of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets through its reactive functional groups. The presence of halogen atoms, particularly fluorine and chlorine, can influence the compound’s reactivity and interaction with biological molecules. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with molecular targets and pathways .

Comparison with Similar Compounds

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate

Methyl 2,2,3,3-tetrafluoropropionate

Sodium 2,2,3,3-tetrafluoropropionate

- Molecular Formula : C₃HF₄NaO₂

- Molecular Weight : 168.02 g/mol

- CAS No.: 22898-01-7

- Key Differences :

- Applications : Agricultural use as a broadleaf herbicide, contrasting with the ester derivatives’ roles in synthetic chemistry.

Structural and Functional Analysis

Physical Properties

Biological Activity

Allyl 3-chloro-2,2,3,3-tetrafluoropropionate (CAS Number: 84145-21-1) is a fluorinated compound with significant biological activity that has garnered attention in various fields, including pharmacology and agricultural sciences. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅ClF₄O₂

- Molecular Weight : 220.55 g/mol

- LogP : 2.58

The presence of fluorine atoms in its structure enhances its lipophilicity and alters its interaction with biological systems, making it a subject of interest for researchers studying organofluorine chemistry .

Mechanisms of Biological Activity

Fluorinated compounds often exhibit unique biological activities due to the electronegative nature of fluorine, which can affect molecular interactions and stability. The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Similar to other fluorinated analogs, it may interact with enzymes by mimicking natural substrates or altering enzyme conformation. For instance, fluorinated compounds have been shown to inhibit enzymes involved in metabolic pathways by competing with natural substrates .

- Receptor Modulation : The compound could potentially modulate receptor activity by binding to specific sites and altering physiological responses. This is particularly relevant in the context of adrenergic receptors where fluorinated catecholamines have been studied for their altered binding affinities .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

A study focused on the interaction of fluorinated compounds with alanine racemase demonstrated that the introduction of fluorine alters substrate recognition and enzyme kinetics. This compound was found to act as a competitive inhibitor for certain enzymes involved in amino acid metabolism .

Case Study 2: Agricultural Applications

Research has indicated that similar fluorinated esters exhibit herbicidal properties. The compound's structural similarity to known herbicides suggests potential applications in crop management. Its efficacy in inhibiting specific plant growth processes was evaluated through greenhouse trials .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Allyl 3-chloro-2,2,3,3-tetrafluoropropionate, particularly involving allyl chloride?

- Methodological Answer : The synthesis can be optimized through nucleophilic substitution or esterification reactions. For example, substituting the methyl group in Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate (CAS 127589-63-3) with allyl chloride (CAS 107-05-1) requires careful control of reaction conditions. Key variables include:

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity.

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., polymerization of allyl chloride).

- Solvent Systems : Polar aprotic solvents (e.g., DCM) improve solubility of fluorinated intermediates.

- Safety : Follow protocols for allyl chloride handling, including fume hood use and PPE, as outlined in Safety Data Sheets (SDS) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorinated substituents, while ¹H NMR identifies allyl protons (δ 5.0–6.0 ppm) .

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., unreacted allyl chloride) .

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).

- Elemental Analysis : Validates stoichiometry (C₆H₅ClF₄O₂) using combustion methods.

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated compounds.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite, per SDS guidelines for allyl halides .

Advanced Research Questions

Q. How can computational quantum chemistry models predict reaction pathways for fluorinated ester derivatives?

- Methodological Answer :

- Reaction Path Search : Employ density functional theory (DFT) to map transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental data to optimize conditions .

- Solvent Effects : Use COSMO-RS simulations to predict solvation energies and select optimal solvents.

- Kinetic Modeling : Apply Arrhenius parameters derived from DFT to simulate reaction progress under varying temperatures.

Q. What methodologies are suitable for assessing environmental persistence and degradation products?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation at pH 3–10 (25–60°C) using LC-MS/MS to detect trifluoroacetic acid (TFA) or chlorofluorinated fragments .

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze products via high-resolution mass spectrometry (HRMS).

- Ecotoxicology : Use zebrafish embryos (Danio rerio) to evaluate bioaccumulation and acute toxicity (LC₅₀).

Q. How can contradictory data on reactivity or stability be resolved systematically?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial matrix to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify interactions via ANOVA .

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters.

- Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR, XRD for crystal structure confirmation) to rule out instrumentation bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.